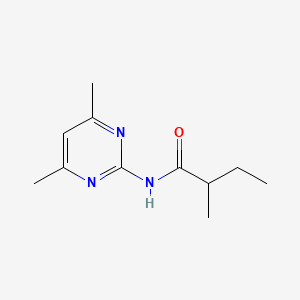
2-(1,3-benzothiazol-2-ylmethoxy)-N-methoxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-benzothiazol-2-ylmethoxy)-N-methoxyacetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. It is commonly referred to as BZMA and is a member of the benzothiazole family of compounds. The molecule has a unique structure that makes it a promising candidate for various applications in the field of medicinal chemistry.
Mécanisme D'action
The exact mechanism of action of BZMA is not fully understood. However, studies have suggested that it may exert its therapeutic effects through the inhibition of various enzymes and signaling pathways. BZMA has been shown to inhibit the activity of matrix metalloproteinases, which are involved in the breakdown of extracellular matrix proteins. It has also been shown to inhibit the activity of protein kinase C, a signaling molecule involved in cell growth and proliferation.
Biochemical and Physiological Effects:
BZMA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species, which are involved in oxidative stress and inflammation. BZMA has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, BZMA has been shown to modulate the expression of various genes involved in cell growth and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
BZMA has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity. It is also stable under a variety of conditions, making it suitable for use in various assays. However, BZMA has some limitations. It is not very soluble in water, which can make it difficult to use in aqueous solutions. Additionally, it has a relatively short half-life, which can limit its effectiveness in certain experiments.
Orientations Futures
There are several future directions for research on BZMA. One area of interest is its potential use in the treatment of cancer. Further studies are needed to better understand its mechanism of action and to determine its efficacy in vivo. Another area of interest is its potential use in the treatment of neurodegenerative diseases. Studies have suggested that BZMA may have neuroprotective properties, but further research is needed to validate these findings. Additionally, there is potential for the development of novel derivatives of BZMA with improved therapeutic properties.
Méthodes De Synthèse
The synthesis of BZMA involves the reaction of 2-aminobenzenethiol with chloroacetic acid to form 2-(1,3-benzothiazol-2-ylthio)acetic acid. This intermediate is then converted to BZMA through a reaction with methanol and hydrochloric acid. The final product is obtained through recrystallization.
Applications De Recherche Scientifique
BZMA has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, and antitumor properties. Studies have also demonstrated its ability to inhibit the growth of cancer cells and induce apoptosis. BZMA has been investigated for its potential use in the treatment of various diseases including cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
IUPAC Name |
2-(1,3-benzothiazol-2-ylmethoxy)-N-methoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3S/c1-15-13-10(14)6-16-7-11-12-8-4-2-3-5-9(8)17-11/h2-5H,6-7H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXZIFMLDRDPWDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CONC(=O)COCC1=NC2=CC=CC=C2S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-benzothiazol-2-ylmethoxy)-N-methoxyacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-Bromophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone](/img/structure/B7540189.png)
![2-cyano-N-{[(3,4-difluorophenyl)carbamoyl]methyl}-3-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)prop-2-enamide](/img/structure/B7540194.png)
![2-(2-oxoazepan-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide](/img/structure/B7540201.png)
![1-(2-cyano-2-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}acetyl)-N-phenylpiperidine-4-carboxamide](/img/structure/B7540209.png)
![N-[(4-acetamidophenyl)methyl]-3-(4-methylphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B7540215.png)
![N-(3,4-dimethylphenyl)-2-[furan-2-ylmethyl-[(2-hydroxyphenyl)methyl]amino]acetamide](/img/structure/B7540221.png)


![1,3,6-trimethyl-N-[(3-methylthiophen-2-yl)methyl]pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7540258.png)
![N-[3-(methoxymethyl)phenyl]-1-oxo-2H-isoquinoline-3-carboxamide](/img/structure/B7540262.png)
![N-[3-(methoxymethyl)phenyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7540267.png)
![N-methyl-3-[[[4-(1,2,4-triazol-1-yl)benzoyl]amino]methyl]benzamide](/img/structure/B7540270.png)

![1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-methylbutan-1-one](/img/structure/B7540293.png)